1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
Glipizide is an oral blood-glucose-lowering drug of the sulfonylurea class . The Chemical Abstracts name of glipizide is 1-cyclohexyl-3-[[p-[2-(5-methylpyrazine-carboxamido)ethyl]phenyl]sulfonyl]urea . The molecular formula is C21H27N5O4S and the molecular weight is 445.55 .
Molecular Structure Analysis
The molecular structure of Glipizide, a similar compound, is provided in the references .Scientific Research Applications
Synthesis and Reactivity
1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea and its derivatives have been explored in various synthesis and reactivity studies. For instance, Elkholy and Morsy (2006) described the synthesis of tetrahydroquinoline derivatives through reactions involving cyclohexanone and benzylidenemalononitrile, highlighting its potential in organic synthesis (Elkholy & Morsy, 2006).
Radical Cyclizations and Imines Formation
The compound has been used in radical cyclization processes. Zhang et al. (2013) demonstrated its use in creating polycyclic imines, showcasing its versatility in organic chemistry (Zhang, Hay, Geib, & Curran, 2013). Similarly, Snieckus and Jiao (2014) reported on the radical cyclization of cyclic ene sulfonamides to form stable bicyclic and tricyclic imines (Snieckus & Jiao, 2014).
Structural Analysis
Structural analyses of derivatives of this compound have been conducted to understand their properties better. Dupont et al. (1991) analyzed the structures of cyclohexyl-1 [(cycloheptylamino-4 pyridyl-3)sulfonyl]-3 urea, revealing insights into its molecular conformation and potential interactions (Dupont et al., 1991).
Mechanism of Action
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-13-14-21-17(16-19)8-7-15-25(21)29(27,28)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZQCHRXUAZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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